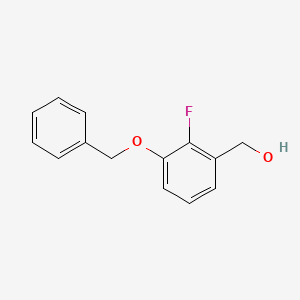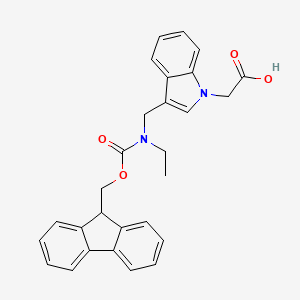
Fmoc-D-Lys(Mmt)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine” is a chemical compound with the molecular formula C41H40N2O4 . It is a derivative of lysine, an essential amino acid, and is used in the synthesis of branched peptides and peptides modified at the lysine side-chain . It is also used for the construction of templates and multifunctionalized resins for combinatorial synthesis .
Synthesis Analysis
The synthesis of “N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine” involves complex chemical reactions. The side-chain Mmt group can be selectively removed in the same manner as Mtt with 1% TFA in DCM . Alternatively, it can be removed under milder conditions with AcOH/TFE/DCM (1:2:7) .Molecular Structure Analysis
The molecular structure of “N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine” is represented by the InChI Key YPTNAIDIXCOZAJ-KXQOOQHDSA-N . The compound has a molecular weight of 624.781 g/mol .Chemical Reactions Analysis
The chemical reactions involving “N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine” are complex and involve multiple steps. The compound is used in the synthesis of branched peptides and peptides modified at the lysine side-chain .Physical and Chemical Properties Analysis
“N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine” is a white to pale brown solid . It has a predicted boiling point of 814.1±65.0 °C and a density of 1.210 . The compound should be stored at +2°C to +8°C .Safety and Hazards
Mécanisme D'action
Target of Action
Fmoc-D-Lys(Mmt)-OH, also known as N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized .
Mode of Action
This compound acts as a protective group in peptide synthesis . It protects the amino group of the lysine residue during the synthesis process, preventing unwanted side reactions . The Fmoc group can be removed under basic conditions, while the Mmt group can be selectively removed with mild acid, allowing for orthogonal deprotection .
Biochemical Pathways
The compound plays a crucial role in the Fmoc/tBu solid-phase peptide synthesis (SPPS) method . This method involves a series of coupling and deprotection steps, where this compound is used to add a lysine residue to the growing peptide chain .
Pharmacokinetics
Its bioavailability is more relevant in the context of its efficiency in peptide coupling reactions .
Result of Action
The use of this compound in peptide synthesis results in the incorporation of a lysine residue into the peptide sequence . This can significantly influence the properties of the final peptide, as lysine is a positively charged amino acid that can participate in various biological interactions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the choice of solvent can impact the efficiency of the coupling and deprotection steps in SPPS . Moreover, temperature and pH can affect the stability of the compound and the rate of the reactions it’s involved in .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYHQVFFQRDJSN-KXQOOQHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride](/img/structure/B6330304.png)











